molecular formula C17H23BrN2 B13749593 (2-(Diphenylamino)ethyl)trimethylammonium bromide CAS No. 2914-43-4

(2-(Diphenylamino)ethyl)trimethylammonium bromide

Cat. No.: B13749593
CAS No.: 2914-43-4
M. Wt: 335.3 g/mol
InChI Key: TVTZOOFDCPRDLC-UHFFFAOYSA-M
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Description

(2-(Diphenylamino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H23BrN2. It is known for its unique structure, which includes a diphenylamino group attached to an ethyl chain, terminating in a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylamino)ethyl)trimethylammonium bromide typically involves the reaction of diphenylamine with ethyl bromide to form (2-(Diphenylamino)ethyl) bromide. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions usually require a solvent such as ethanol and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Diphenylamino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

(2-(Diphenylamino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2-(Diphenylamino)ethyl)trimethylammonium bromide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This is primarily due to the presence of the quaternary ammonium group, which can interact with negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Diphenylamino)ethyl)trimethylammonium chloride
  • (2-(Diphenylamino)ethyl)trimethylammonium iodide
  • (2-(Diphenylamino)ethyl)trimethylammonium sulfate

Uniqueness

(2-(Diphenylamino)ethyl)trimethylammonium bromide is unique due to its specific bromide anion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2914-43-4

Molecular Formula

C17H23BrN2

Molecular Weight

335.3 g/mol

IUPAC Name

trimethyl-[2-(N-phenylanilino)ethyl]azanium;bromide

InChI

InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

TVTZOOFDCPRDLC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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